C10H14MnO4

Description

Properties

IUPAC Name |

manganese(2+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZQURFYFJBOCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14024-58-9 | |

| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Manganese(II) Acetylacetonate (C10H14MnO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) acetylacetonate, with the chemical formula C10H14MnO4 and often abbreviated as Mn(acac)2, is a coordination complex of significant interest in various chemical and material science applications.[1][2][3] This guide provides a comprehensive overview of the chemical structure and bonding of Mn(acac)2, delving into the intricacies of its coordination chemistry. The synthesis, characterization, and key applications of this compound are also discussed to provide a well-rounded technical resource for professionals in the field.

Introduction to Manganese(II) Acetylacetonate

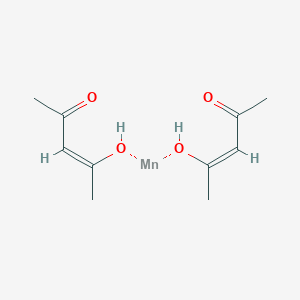

Manganese(II) acetylacetonate is an organometallic compound where a central manganese atom in the +2 oxidation state is coordinated by two acetylacetonate (acac) ligands.[4] The acetylacetonate anion, derived from the deprotonation of acetylacetone, acts as a bidentate ligand, binding to the manganese ion through its two oxygen atoms to form a stable six-membered chelate ring.[5][6] This chelation effect contributes to the overall stability of the complex.[6] Mn(acac)2 is typically a beige or tan solid and is soluble in organic solvents, a property that makes it a versatile precursor in various synthetic applications.[3][7]

Molecular Structure and Coordination

The molecular structure of manganese(II) acetylacetonate can be complex and is dependent on the physical state. In the vapor phase, it exists as a monomer with a tetrahedral geometry around the manganese center.[1][2][8][9] However, in non-coordinating hydrocarbon solvents, it has been observed to form a trimeric structure.

The core of the Mn(acac)2 structure lies in the coordination of the acetylacetonate ligands to the manganese(II) ion. The acetylacetonate ligand exists in a resonance-stabilized enolate form, which allows for delocalization of the negative charge across the oxygen and carbon atoms. This delocalized electronic structure contributes to the aromatic character of the chelate ring.[5]

Caption: Monomeric structure of Manganese(II) acetylacetonate.

Chemical Bonding

The bonding in manganese(II) acetylacetonate is a combination of covalent and ionic interactions. The bonds between the manganese ion and the oxygen atoms of the acetylacetonate ligands are best described as coordinate covalent bonds, where the oxygen atoms donate a pair of electrons to the manganese ion. The Mn-O bond energy has been reported to be approximately 65 kcal mol-1.[1][2][8][9]

The manganese(II) ion has a d5 electronic configuration. In a tetrahedral crystal field, the d-orbitals split into two sets, with the energy level of the t2g orbitals being higher than that of the eg orbitals. The nature of the acetylacetonate ligand and the resulting crystal field splitting determine the magnetic properties of the complex.

Synthesis and Characterization

Manganese(II) acetylacetonate can be synthesized through the reaction of a manganese(II) salt, such as manganese(II) chloride, with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the manganese(II) ion.

A related and important compound, tris(acetylacetonato)manganese(III) (Mn(acac)3), can be prepared by the oxidation of Mn(acac)2. A common laboratory procedure involves the in-situ formation of Mn(acac)2 followed by oxidation with potassium permanganate.[6][10]

Experimental Protocol: Synthesis of Tris(acetylacetonato)manganese(III)

This protocol describes the synthesis of Mn(acac)3, which proceeds through the formation of Mn(acac)2.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl2·4H2O)

-

Sodium acetate trihydrate (NaC2H3O2·3H2O)

-

Acetylacetone (acacH)

-

Potassium permanganate (KMnO4)[11]

-

Distilled water

-

Acetone

Procedure:

-

Dissolve 5g of manganese(II) chloride and 1.3g of sodium acetate trihydrate in 200ml of distilled water with stirring.[6]

-

Slowly add 21 cm³ of acetylacetone to the stirred solution.[6]

-

Prepare a solution of 1g of potassium permanganate in 50 cm³ of water and add it to the reaction mixture. This will oxidize the Mn(II) to Mn(III).[6]

-

Add a solution of 13g of sodium acetate trihydrate in small portions with continuous stirring.[6]

-

Heat the solution to approximately 60°C and maintain stirring for 30 minutes.[6]

-

Cool the resulting solution in an ice bath to precipitate the solid complex.[6]

-

Filter the solid product by suction filtration, wash with acetone, and dry.[6]

Caption: Workflow for the synthesis of Mn(acac)3.

Characterization Techniques

The synthesized manganese acetylacetonate complexes can be characterized using various spectroscopic and analytical techniques:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the acetylacetonate ligand to the manganese ion. The characteristic C=O and C=C stretching vibrations of the ligand are shifted upon coordination.[12] |

| UV-Vis Spectroscopy | Reveals electronic transitions within the complex, which are sensitive to the coordination environment and oxidation state of the manganese ion. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information. |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can help determine the oxidation state and spin state of the manganese ion. |

Applications in Research and Development

Manganese(II) acetylacetonate and its derivatives are valuable precursors and catalysts in various fields:

-

Catalysis: They are used as catalysts in organic synthesis, including oxidation and polymerization reactions.[8]

-

Materials Science: Mn(acac)2 serves as a precursor for the synthesis of manganese oxide nanoparticles and thin films, which have applications in electronics, energy storage, and catalysis.[1][2]

-

Chemical Vapor Deposition (CVD): The volatility and solubility of Mn(acac)2 in organic solvents make it a suitable precursor for the deposition of manganese-containing materials via CVD.[7]

Conclusion

Manganese(II) acetylacetonate is a fundamentally important coordination complex with a rich structural chemistry and a wide range of applications. Understanding its chemical structure, bonding, and reactivity is crucial for its effective utilization in catalysis, materials synthesis, and other advanced technologies. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers and professionals working with this versatile compound.

References

-

AMERICAN ELEMENTS. Manganese(II) Acetylacetonate. Available from: [Link]

-

Wikipedia. Metal acetylacetonates. Available from: [Link]

-

One Part of Chemistry. Synthesis of Metal Acetylacetonates. (2012). Available from: [Link]

-

PubChem. Manganese(II) acetylacetonate. Available from: [Link]

-

Ereztech. Manganese(II) acetylacetonate. Available from: [Link]

-

Lab Manual P. Coordination Chemistry (III). Available from: [Link]

-

Chemical Science Review and Letters. Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M(acac)2(caf)n]. Available from: [Link]

-

ACS Publications. Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy. (2023). Available from: [Link]

- Google Patents. Process for the preparation of metal acetylacetonates.

-

Sryahwa Publications. Synthesis, Characterization and Antifungal Activities of Some Mn(III) Mixed Ligand Complexes. Available from: [Link]

-

ResearchGate. Synthesis of Mn(II) and Fe(II) Complexes with Ethylenediamine and Acetylacetonate Ligands. (2025). Available from: [Link]

-

PMC. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems. Available from: [Link]

-

ResearchGate. Manganese (II) and Cobalt (II) Acetylacetonates as Antimicrobial Agents. (2019). Available from: [Link]

-

IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β-diketone). Available from: [Link]

-

PubChem. Permanganate. Available from: [Link]

Sources

- 1. 乙酰丙酮锰(II) | Sigma-Aldrich [sigmaaldrich.com]

- 2. MANGANESE(II) ACETYLACETONATE | 14024-58-9 [chemicalbook.com]

- 3. Manganese(II) acetylacetonate | Mn(acac)2 | MnC10H14O4 - Ereztech [ereztech.com]

- 4. Manganese(II) acetylacetonate | C10H14MnO4 | CID 131847732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]

- 7. americanelements.com [americanelements.com]

- 8. guidechem.com [guidechem.com]

- 9. マンガン(II)アセチルアセトナート | Sigma-Aldrich [sigmaaldrich.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. Permanganate | MnO4- | CID 24401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sryahwapublications.com [sryahwapublications.com]

Manganese(II) acetylacetonate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Manganese(II) Acetylacetonate

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of manganese(II) acetylacetonate, Mn(acac)₂. As a versatile organometallic compound, Mn(acac)₂ serves as a critical precursor in materials science for creating manganese-containing nanoparticles and thin films, a catalyst in organic synthesis, and a starting material in the pharmaceutical industry.[1] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles governing the synthesis. Key challenges, such as the inherent susceptibility of the Manganese(II) center to oxidation, are addressed through carefully controlled reaction conditions. The protocol detailed herein focuses on the reproducible synthesis of the stable dihydrate complex, Mn(acac)₂(H₂O)₂, followed by instructions for its dehydration to the anhydrous form.

Scientific Principles and Mechanistic Overview

The synthesis of manganese(II) acetylacetonate is a classic example of coordination chemistry, involving the formation of a stable chelate complex. The key components and principles are outlined below.

The Acetylacetonate (acac) Ligand

Acetylacetone (Hacac), systematically named 2,4-pentanedione, is a β-diketone that exists in equilibrium between its keto and enol tautomers.[2] In the presence of a base, it is readily deprotonated to form the acetylacetonate (acac⁻) anion.[3][4] This anion is a bidentate ligand, meaning it binds to the central metal ion through two of its atoms—in this case, both oxygen atoms.[3][5][6] This coordination results in the formation of a highly stable six-membered ring.[5][6] The negative charge of the acac⁻ ligand is delocalized across the oxygen-carbon-carbon-oxygen framework, which contributes to the stability of the resulting metal complex.[3]

The Manganese(II) Center and Chelation

Manganese, a first-row transition metal, can exist in multiple oxidation states.[7] The manganese(II) ion (Mn²⁺) has a 3d⁵ electronic configuration. In most complexes, including with acetylacetonate, it adopts a high-spin configuration, resulting in five unpaired electrons and making the complex paramagnetic.[2][6] The synthesis reaction proceeds by treating a manganese(II) salt, such as manganese(II) chloride or acetate, with acetylacetone in the presence of a base.[5] The base facilitates the deprotonation of Hacac to acac⁻, which then displaces the counter-ions or water molecules coordinated to the Mn²⁺ ion.

The overall reaction is: Mn²⁺ + 2 CH₃COCH₂COCH₃ + 2 B ⇌ [Mn(CH₃COCHCOCH₃)₂] + 2 HB⁺ (where B is a base)

The Challenge of Oxidation

A critical consideration in the synthesis of Mn(acac)₂ is the propensity of Mn(II) to oxidize to Mn(III), especially in the presence of atmospheric oxygen.[8] Many published procedures intentionally use an oxidizing agent like potassium permanganate (KMnO₄) to synthesize tris(acetylacetonato)manganese(III), Mn(acac)₃.[4][6][9] Therefore, to successfully isolate the Mn(II) complex, the reaction conditions must be controlled to minimize exposure to oxidants. While stringent inert atmosphere techniques are an option, the synthesis of the more stable dihydrate form, Mn(acac)₂(H₂O)₂, can often be achieved under standard laboratory conditions if the procedure is followed carefully.

Caption: Figure 1: Chelation of Mn(II) by Acetylacetonate.

Materials and Equipment

| Reagents & Materials | Specification | CAS Number | Supplier Example |

| Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) | ACS Reagent, ≥98% | 13446-34-9 | Sigma-Aldrich |

| Acetylacetone (Hacac) | ReagentPlus®, ≥99% | 123-54-6 | Merck/Millipore |

| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | 127-09-3 | Sigma-Aldrich |

| Deionized Water | Type II or better | 7732-18-5 | N/A |

| Ethanol | 95% or Absolute | 64-17-5 | Fisher Scientific |

| Heptane | Anhydrous, 99% | 142-82-5 | Sigma-Aldrich |

| Equipment | Specification | ||

| 250 mL three-neck round-bottom flask | Standard taper joints | ||

| Magnetic stirrer with heating mantle | |||

| Condenser | |||

| Thermometer | |||

| Buchner funnel and filter flask | |||

| Vacuum pump or aspirator | |||

| Glass fritted filter | Medium porosity | ||

| Schlenk line or glove box (optional, for anhydrous) | |||

| Standard laboratory glassware (beakers, graduated cylinders) |

Experimental Protocol

This protocol is designed for the synthesis of approximately 10g of Manganese(II) acetylacetonate dihydrate.

Caption: Figure 2: Experimental Workflow for Mn(acac)₂(H₂O)₂ Synthesis.

Step-by-Step Methodology

-

Preparation of Manganese Solution: In a 500 mL beaker, dissolve 9.9 g (0.05 mol) of manganese(II) chloride tetrahydrate and 16.4 g (0.20 mol) of anhydrous sodium acetate in 150 mL of deionized water. Stir until all solids have dissolved. The sodium acetate acts as a buffer and base to facilitate the deprotonation of acetylacetone.[3][9]

-

Reaction Initiation: While stirring the manganese solution vigorously, slowly add 10.5 mL (0.10 mol) of acetylacetone. A precipitate may begin to form immediately.

-

Reaction and Precipitation: Gently heat the mixture to 50-60°C on a stirring hotplate for 15-20 minutes. This moderate heating ensures the completion of the reaction without promoting significant oxidation.

-

Cooling and Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice-water bath for 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the pale tan or beige precipitate by vacuum filtration using a Buchner funnel.[10]

-

Washing: Wash the solid product on the filter with two 25 mL portions of cold deionized water to remove any unreacted salts. Follow this with two 25 mL portions of heptane or petroleum ether to remove excess acetylacetone and to aid in drying.

-

Drying: Continue to draw air through the filter cake for 20-30 minutes to partially dry the solid. Transfer the product to a watch glass and dry to a constant weight in a vacuum desiccator at room temperature. The final product is manganese(II) acetylacetonate dihydrate, Mn(acac)₂(H₂O)₂.

Optional: Preparation of Anhydrous Mn(acac)₂

The dihydrate can be converted to the anhydrous form by heating under vacuum.[1]

-

Place the finely ground dihydrate powder in a Schlenk flask.

-

Heat the flask to 100°C under a high vacuum (<1 mmHg) for 4-6 hours.

-

The theoretical weight loss for the removal of two water molecules is approximately 12.5%.[1] The anhydrous product should be handled under an inert atmosphere to prevent rehydration and oxidation.

Characterization and Quality Control

Confirming the identity and purity of the synthesized Mn(acac)₂ is crucial. Discoloration (e.g., dark brown or black) suggests the presence of Mn(acac)₃ impurity due to oxidation.[7]

| Technique | Parameter | Expected Result | Purpose |

| Appearance | Physical State | Beige or pale tan solid[1][10] | Initial purity check |

| Melting Point | Dihydrate | Decomposes ~240°C | Purity indicator |

| FT-IR Spectroscopy | Key Peaks (cm⁻¹) | ~1590 (C=O str), ~1520 (C=C str), ~450 (Mn-O str) | Confirms ligand coordination |

| Elemental Analysis | % Composition | C: 41.54, H: 6.27, Mn: 19.00 (for Dihydrate) | Verifies stoichiometry |

| Magnetic Susceptibility | Magnetic Moment | μ_eff ≈ 5.9 μ_B | Confirms high-spin d⁵ Mn(II) center |

Safety Precautions and Waste Disposal

Personnel Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11][13]

-

Manganese Compounds: Harmful if swallowed or inhaled. Chronic exposure can lead to neurotoxicity (manganism). Avoid generating dust.[10][12]

-

Acetylacetone: Flammable liquid and vapor. Toxic if inhaled or in contact with skin.[14] Keep away from heat and open flames.[14]

Waste Disposal:

-

All solid and liquid waste containing manganese should be collected in a designated hazardous waste container. Do not dispose of it down the drain.[12][13]

-

Dispose of waste in accordance with local, state, and federal regulations.[11]

Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| Product is dark brown/black | Oxidation of Mn(II) to Mn(III) occurred. | Ensure reaction temperature does not exceed 60°C. Minimize reaction time. Consider using deoxygenated water for the reaction. |

| Low Yield | Incomplete precipitation or reaction. | Ensure the pH is slightly basic by using the correct amount of sodium acetate. Allow for sufficient cooling time in the ice bath. |

| Product is sticky or oily | Incomplete removal of acetylacetone or water. | Ensure thorough washing with heptane/petroleum ether. Dry completely under vacuum. |

| Product remains wet | Insufficient drying time or high humidity. | Increase drying time in the vacuum desiccator. For the anhydrous form, ensure the vacuum is sufficiently high and the temperature is maintained. |

Conclusion

The synthesis of manganese(II) acetylacetonate is a straightforward yet illustrative preparation in coordination chemistry. The protocol provided in this guide offers a reliable method for producing the dihydrate complex with high purity. The key to success lies in the careful control of reaction temperature and conditions to prevent the undesirable oxidation of the manganese(II) center. Proper characterization is essential to validate the product's identity as the paramagnetic Mn(II) complex rather than its Mn(III) counterpart. When handled with the appropriate safety measures, this compound can be effectively synthesized for its wide-ranging applications in research and development.

References

-

Synthesis of Metal Acetylacetonates - One Part of Chemistry. (2012, February 15). . Available from: [Link]

-

Lab Manual P. Coordination Chemistry (III). dokumen.tips. Available from: [Link]

-

Mn(acac)3 Synthesis. slideplayer.com. Available from: [Link]

-

Metal acetylacetonates. (2023, December 2). In Wikipedia. Available from: [Link]

-

Synthesis of Metal Acetylacetonates. Scribd. Available from: [Link]

-

Manganese (II) Acetate, Anhydrous Safety Data Sheet. Infinity-Scientific. Available from: [Link]

-

Experiment #3, Synthesis of Mn(acac)3. (2021, May 12). YouTube. Available from: [Link]

-

Preparation and Characterisation of Metal Acetylacetonate Complexes. RSC Education. Available from: [Link]

-

Manganese(II) acetylacetonate. PubChem. Available from: [Link]

-

MANGANESE(II) ACETYLACETONATE. lookchem.com. Available from: [Link]

-

Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. (2015, October 5). AZoM.com. Available from: [Link]

-

Manganese(II) Acetylacetonate. ResearchGate. Available from: [Link]

-

Manganese(II) Acetylacetonate. AMERICAN ELEMENTS. Available from: [Link]

-

Manganese(II) acetylacetonate. fishersci.se. Available from: [Link]

-

Chromatographic Separation of Manganese (II) & Manganese (III). nopr.niscair.res.in. Available from: [Link]

-

Manganese and Nickel Acetylacetonates as Curatives for Chloroprene Rubber Based on Heck's Reaction. (2021, February 8). MDPI. Available from: [Link]

-

OXIDATION AND REDUCTION OF MANGANESE ACETYLACETONATE COMPLEXES. J-STAGE. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. azom.com [azom.com]

- 3. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]

- 4. scribd.com [scribd.com]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. Manganese(II) acetylacetonate | C10H14MnO4 | CID 131847732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prochemonline.com [prochemonline.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Manganese(II) Acetylacetonate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of manganese(II) acetylacetonate, Mn(acac)₂. It is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile coordination complex. This document delves into the core characteristics of Mn(acac)₂, offering field-proven insights into its synthesis, handling, and diverse applications.

Introduction: The Significance of Manganese(II) Acetylacetonate

Manganese(II) acetylacetonate, a coordination complex of the manganese(II) ion with the acetylacetonate ligand, is a compound of significant interest in various chemical disciplines.[1][2] Its utility stems from its solubility in organic solvents and its role as a source of manganese in a readily available form.[3] The acetylacetonate ligand, often abbreviated as "acac," is a bidentate ligand that forms a stable six-membered chelate ring with the metal ion by bonding through both oxygen atoms.[1][2] This chelation imparts notable stability and specific reactivity to the complex. Mn(acac)₂ serves as a crucial precursor in the synthesis of other manganese compounds, a catalyst in organic reactions, and a building block in materials science.[4][5]

Molecular Structure and Aggregation State

In the vapor state, manganese(II) acetylacetonate exists as a monomer with a tetrahedral geometry around the manganese center.[4][5][6][7][8][9] However, in hydrocarbon solvents, it has been observed to form a trimeric structure.[4][5][6][7][8][9] This variability in its aggregation state is a critical consideration for its application in different reaction media.

Caption: Molecular Structure of Monomeric Mn(acac)₂.

Physical Properties of Manganese(II) Acetylacetonate

The physical characteristics of Mn(acac)₂ are crucial for its handling, storage, and application in various experimental setups. It is typically a beige or tan solid.[4][10] The compound is known to be hygroscopic and should be stored in a dry environment.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄MnO₄ (monomer) | [10] |

| Molecular Weight | 253.15 g/mol | [4][5][10][11] |

| Appearance | Beige to tan powder/solid | [4][10][11] |

| Melting Point | 248-250 °C (decomposes) | [4][5][6][7][9][11] |

| Solubility | Soluble in water (11.5 g/L) and organic solvents. | [4] |

| Stability | Hygroscopic | [4] |

Chemical Properties and Reactivity

Manganese(II) acetylacetonate exhibits a rich and varied chemistry, making it a valuable reagent and precursor.

Coordination Chemistry and Adduct Formation

The manganese(II) center in Mn(acac)₂ is coordinatively unsaturated and readily forms adducts with Lewis bases. For instance, it reacts with primary amines, such as ethylenediamine, to form hexa-coordinate monomeric complexes of the type Mn(acac)₂L₂.[12][13] This reactivity is a key feature in its catalytic applications, where the coordination of substrates to the metal center is often a crucial step.

Redox Chemistry

Mn(acac)₂ can be oxidized to form manganese(III) acetylacetonate, Mn(acac)₃. This transformation is often achieved using an oxidizing agent like potassium permanganate in the presence of excess acetylacetone.[4][5][6] This redox couple is fundamental to its role in catalyzing oxidation reactions.

Thermal Decomposition

Upon heating, Mn(acac)₂ undergoes thermal decomposition. Studies have shown that the decomposition onset and mechanism can be influenced by the presence of a substrate. For example, when impregnated on TiO₂, the decomposition occurs at a lower temperature (200-250 °C) compared to the pure compound.[14] The thermal decomposition of Mn(acac)₂ is a common method for the synthesis of manganese oxide nanoparticles.[5][15]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Mn(acac)₂. These protocols are designed to be self-validating, ensuring reliable and reproducible results.

Synthesis of Manganese(II) Acetylacetonate Dihydrate

This procedure is adapted from established methods for the synthesis of metal acetylacetonate complexes.[2]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate

-

Acetylacetone (acacH)

-

Distilled water

Procedure:

-

Dissolve 2.6 g of manganese(II) chloride tetrahydrate and 6.8 g of sodium acetate in 100 mL of distilled water in a beaker with stirring.

-

To this solution, add 10 mL of acetylacetone.

-

Stir the mixture vigorously for 10-15 minutes. A precipitate of Mn(acac)₂(H₂O)₂ will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with several portions of cold distilled water to remove any unreacted starting materials and byproducts.

-

Dry the product in a desiccator over a suitable drying agent. The anhydrous form can be obtained by vacuum drying.[2]

Caption: Workflow for the Synthesis of Mn(acac)₂(H₂O)₂.

Characterization Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the manganese ion. The spectrum of Mn(acac)₂ will exhibit characteristic bands for the C=O and C=C stretching vibrations of the chelate ring, typically in the regions of 1627-1655 cm⁻¹ and 1535–1567 cm⁻¹ respectively.[16] The presence of a band corresponding to the Mn-O stretching vibration, usually found in the 616-667 cm⁻¹ region, further confirms the formation of the complex.[16]

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of Mn(acac)₂ can provide information about the d-d electronic transitions of the high-spin Mn(II) ion. These transitions are typically weak due to being spin-forbidden.

Applications of Manganese(II) Acetylacetonate

The unique properties of Mn(acac)₂ have led to its use in a wide array of applications.

Catalysis

Mn(acac)₂ is a versatile catalyst in organic synthesis.[4] It is employed in various reactions, including oxidations, polymerizations, and cross-coupling reactions.[17][18] For instance, it can catalyze the oxidation of alcohols and the polymerization of olefins.[17] Its catalytic activity is often attributed to the ability of the manganese center to cycle between different oxidation states.

Materials Science

In materials science, Mn(acac)₂ serves as a precursor for the synthesis of manganese-containing materials.[4] This includes the preparation of manganese oxide nanoparticles and thin films through techniques like thermal decomposition or chemical vapor deposition (CVD).[3][4] These materials have potential applications in electronics, energy storage, and as magnetic materials.[4]

Pharmaceutical and Research Applications

Manganese(II) acetylacetonate is also utilized in the pharmaceutical industry as a starting material for the synthesis of certain manganese-based drugs.[4] In a research context, it is a valuable reagent for studying the behavior and properties of transition metal complexes.[4]

Safety and Handling

Manganese(II) acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled.[19] It causes skin and serious eye irritation and may cause respiratory irritation.[19] It is also suspected of causing cancer.[19][20] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[21] Work should be conducted in a well-ventilated area or a fume hood.[19] As it is hygroscopic, it should be stored in a tightly sealed container in a dry place.[4]

Conclusion

Manganese(II) acetylacetonate is a coordination complex with a rich and diverse chemistry that underpins its wide range of applications. Its structural versatility, reactivity, and role as a precursor make it an invaluable tool for researchers in catalysis, materials science, and synthetic chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in scientific endeavors.

References

-

LookChem. Cas 14024-58-9, MANGANESE(II) ACETYLACETONATE. [Link]

-

PubChem. Manganese(II) acetylacetonate | C10H14MnO4 | CID 131847732. [Link]

-

Academia.edu. Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M(acac)2(caf)n]; n=1, M= Zn2+, n=2, M= Cu2+, Ni2+, Mn+2, Co2+; acac=acetylacetone; caf=caffeine. [Link]

-

Semantic Scholar. Reactions of Tris(acetylacetonato)manganese(III) and Bis(acetylacetonato)-manganese(II) with Ethylenediamine and Other Primary Amines. [Link]

-

Oxford Academic. Reactions of Tris(acetylacetonato)manganese(III) and Bis(acetylacetonato)-manganese(II) with Ethylenediamine and Other Primary Amines. [Link]

-

American Elements. Manganese(II) Acetylacetonate. [Link]

-

Chemical Science Review and Letters. Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M -. [Link]

-

Quora. What is the structure of manganese acetylacetonate?. [Link]

-

Knowledge. How Manganic Acetylacetonate is Transforming Catalysis?. [Link]

-

Wikipedia. Metal acetylacetonates. [Link]

-

Ereztech. Manganese(II) acetylacetonate | Mn(acac)2 | MnC10H14O4. [Link]

-

ResearchGate. Structure of M(acac)2 and M(acac)3 | Download Scientific Diagram. [Link]

-

ResearchGate. Fig. 3 TGA data of the Mn(acac) 2 -TiO 2 (a), Co(acac) 3 -TiO 2 (b),.... [Link]

-

SLS Ireland. Manganese(II) acetylacetonate, | 245763-100G | SIGMA-ALDRICH. [Link]

-

Sryahwa Publications. Synthesis, Characterization and Antifungal Activities of Some Mn(III) Mixed Ligand Complexes. [Link]

-

Haz-Map. Manganese(II) acetylacetonate - Hazardous Agents. [Link]

-

ResearchGate. Possible binding sites of acetylacetone ligand to the metal ion. [Link]

-

PMC. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems. [Link]

-

Carbon. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]

-

ResearchGate. Manganese(II) Acetylacetonate. [Link]

-

ResearchGate. Thermal decomposition of Mn(II) ACAC was performed in oleylamine and.... [Link]

-

ResearchGate. Infrared spectrum of Mn(II) acetylacetone | Download Scientific Diagram. [Link]

-

RCSI Journals Platform. Synthesis and Thermal Stability of Manganese(III) Acetylacetonate. [Link]

-

MDPI. Manganese and Nickel Acetylacetonates as Curatives for Chloroprene Rubber Based on Heck's Reaction. [Link]

-

SLS Lab Supplies. Manganese(II) acetylacetonate, | 245763-5g | SIGMA-ALDRICH. [Link]763-5g)

Sources

- 1. quora.com [quora.com]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. lookchem.com [lookchem.com]

- 5. マンガン(II)アセチルアセトナート | Sigma-Aldrich [sigmaaldrich.com]

- 6. MANGANESE(II) ACETYLACETONATE | 14024-58-9 [chemicalbook.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. マンガン(II)アセチルアセトナート | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. Manganese(II) acetylacetonate | C10H14MnO4 | CID 131847732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Manganese(II) acetylacetonate | Mn(acac)2 | MnC10H14O4 - Ereztech [ereztech.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sryahwapublications.com [sryahwapublications.com]

- 17. How Manganic Acetylacetonate is Transforming Catalysis? - Knowledge [allgreenchems.com]

- 18. Manganese and Nickel Acetylacetonates as Curatives for Chloroprene Rubber Based on Heck’s Reaction [mdpi.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Manganese(II) acetylacetonate - Hazardous Agents | Haz-Map [haz-map.com]

- 21. chemicalbook.com [chemicalbook.com]

C10H14MnO4 material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Manganese(II) Acetylacetonate (C₁₀H₁₄MnO₄)

Introduction for the Modern Laboratory

Manganese(II) acetylacetonate (CAS No. 14024-58-9) is a coordination complex with significant utility in chemical synthesis, catalysis, and materials science. As with any organometallic compound, a sophisticated understanding of its hazard profile is not merely a regulatory formality but a prerequisite for responsible and reproducible science. This guide moves beyond a simple recitation of safety data sheet (SDS) fields to provide researchers, scientists, and drug development professionals with a deeper, more contextualized understanding of the risks associated with C₁₀H₁₄MnO₄ and the scientific rationale behind its safety protocols.

Section 1: Chemical Identity and Physicochemical Characteristics

Manganese(II) acetylacetonate is a beige solid compound. A clear understanding of its physical properties is fundamental to anticipating its behavior in a laboratory setting, from storage to reaction quenching.

| Property | Value | Source |

| CAS Number | 14024-58-9 | [1] |

| Molecular Formula | [CH₃COCH=C(O)CH₃]₂Mn | [1] |

| Molecular Weight | 253.15 g/mol | [1] |

| Appearance | Beige solid | [2] |

| Solubility | Insoluble in water | [3] |

| Chemical Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong oxidizing agents. Will react with water or steam to produce hydrogen. | [3][4] |

The compound's stability under normal conditions simplifies storage, but its reactivity with strong oxidizers necessitates careful segregation from materials like nitrates, peroxides, or perchlorates to prevent potentially vigorous or explosive reactions.[4][5]

Section 2: Comprehensive Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[6][7] Manganese(II) acetylacetonate is classified as a hazardous substance, carrying multiple warnings that dictate its handling procedures.[8] The signal word associated with this chemical is "Warning" .[1][8]

GHS Classification Summary:

-

Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][8]

-

Eye Irritation, Category 2A: Causes serious eye irritation.[1][8]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][8]

-

Carcinogenicity, Category 2: Suspected of causing cancer.[1][8]

This combination of hazards underscores the necessity of minimizing all routes of exposure—ingestion, skin contact, and inhalation. The carcinogenicity classification, while indicating suspected rather than proven potential, mandates the highest level of caution and adherence to the principle of ALARA (As Low As Reasonably Achievable) exposure.

Caption: GHS hazard profile for Manganese(II) Acetylacetonate.

Section 3: Toxicological Profile and Occupational Exposure Limits

The primary toxicological concern with inorganic manganese compounds is their potential to act as a neurotoxin.[2] Chronic overexposure via inhalation can bypass the body's primary detoxification pathways in the liver, allowing manganese to accumulate in the brain.[9] This can lead to a serious and irreversible neurological disorder known as "manganism," which presents with Parkinson's-like symptoms including tremors, weakness, and psychological disturbances.[10][11] The target organs for manganese toxicity are primarily the respiratory system and the central nervous system.[2][3]

Given these risks, several regulatory bodies have established Occupational Exposure Limits (OELs). It is critical for researchers to note the significant disparity between older and more modern standards, with the latter reflecting a greater understanding of chronic, low-dose neurotoxicity.

| Regulatory Body | Limit | Value (as Mn) | Notes |

| OSHA | PEL (Ceiling) | 5 mg/m³ | Permissible Exposure Limit. This is a ceiling limit that should never be exceeded.[10][11] |

| NIOSH | REL (TWA) | 1 mg/m³ | Recommended Exposure Limit as an 8-hour Time-Weighted Average.[3] |

| NIOSH | STEL | 3 mg/m³ | Short-Term Exposure Limit.[3] |

| ACGIH | TLV (TWA) | 0.02 mg/m³ | Threshold Limit Value for the respirable fraction.[2] |

| ACGIH | TLV (TWA) | 0.1 mg/m³ | Threshold Limit Value for the inhalable fraction.[2] |

Expert Insight: The ACGIH Threshold Limit Values (TLVs) are significantly more stringent than the OSHA PEL. For laboratories engaged in cutting-edge research, adhering to the more protective ACGIH TLVs is the accepted best practice. The causality is clear: the lower limits are set to protect against the subclinical neurological effects that can occur long before the overt symptoms of manganism appear.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls and personal protective equipment. The choice of PPE is not static; it must be adapted to the specific experimental procedure being performed.

Core Engineering Controls:

-

Ventilation: Always handle Manganese(II) acetylacetonate within a certified chemical fume hood to control the inhalation of dust or aerosols.[12][13]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the general laboratory space.

-

Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE) Protocol:

-

Eye Protection: Chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards are mandatory.[4] A face shield should be added if there is a significant splash risk.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Immediately change gloves if they become contaminated.[4]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities, a chemical-resistant apron may be warranted.

-

Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient to maintain exposure below the OELs (e.g., during spill cleanup or when weighing large amounts of powder), a NIOSH-approved N95 (or better) particulate respirator must be used.[1][3] This must be done within the context of a formal respiratory protection program.[10]

Caption: PPE selection workflow based on experimental task.

Section 5: Safe Handling, Storage, and Disposal Protocols

Systematic procedures for the entire lifecycle of the chemical in the lab are essential for safety.

Handling Protocol:

-

Pre-Use Inspection: Review this guide and the manufacturer's SDS before use.[12]

-

Area Preparation: Ensure the fume hood is operational and the work area is free of clutter and incompatible materials (especially strong oxidizers).

-

Dispensing: Use spark-proof tools and avoid actions that generate dust, such as scraping or vigorous shaking.[13]

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[8] Contaminated clothing should be removed and laundered before reuse.[13]

Storage Protocol:

-

Container: Store in the original, tightly sealed container.[13]

-

Environment: The storage location must be a cool, dry, and well-ventilated area.[12][13]

-

Segregation: Store away from foodstuffs and incompatible materials like strong oxidizing agents.[5][12]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard warnings.

Disposal Protocol:

-

Waste Collection: Collect waste material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

-

Regulatory Compliance: Do not dispose of Manganese(II) acetylacetonate down the drain or in general trash.[12] All disposal must be conducted in strict accordance with local, state, and federal environmental regulations through your institution's environmental health and safety office.

Section 6: First-Aid and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control: Remove all sources of ignition.[5]

-

Ventilate: Ensure the area is well-ventilated, but avoid breathing the dust.

-

Contain: Wearing appropriate PPE (including respiratory protection), cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust during cleanup.[5][8]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to your laboratory supervisor and environmental health and safety department.

References

-

Manganese Occupational Exposure Limits. (2016, September 18). 3M. [Link]

-

Airborne Exposure Limit for Manganese and How to Protect Welders. Oregon Occupational Safety and Health. [Link]

-

Everything You Need to Know About Manganese Exposure. (2022, October 24). Worksite Medical. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn). Centers for Disease Control and Prevention. [Link]

-

Manganese - Exposure Standard Documentation. Safe Work Australia. [Link]

-

Manganese(II) acetylacetonate - Hazardous Agents. Haz-Map. [Link]

-

How to Store and Handle Manganic Acetylacetonate Safely? (2024, June 21). Knowledge - Xiamen Eagle Chemical Limited. [Link]

-

Manganese(II) acetylacetonate | C10H14MnO4. PubChem. [Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

-

GHS Hazard Classification: Everything You Need to Know. (2014, May 20). ERA Environmental Management Solutions. [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

-

Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois. [Link]

-

Classifying hazardous chemicals. (2021, January 1). Safe Work Australia. [Link]

Sources

- 1. Manganese(II) acetylacetonate Manganous acetylacetonate 14024-58-9 [sigmaaldrich.com]

- 2. Manganese(II) acetylacetonate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]

- 4. fishersci.es [fishersci.es]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. mu.edu.sa [mu.edu.sa]

- 7. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. 3m.com [3m.com]

- 11. worksitemed.com [worksitemed.com]

- 12. How to Store and Handle Manganic Acetylacetonate Safely? - Knowledge [allgreenchems.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Decomposition of Manganese(II) Acetylacetonate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Precursor

Manganese(II) acetylacetonate, Mn(acac)₂, is a coordination complex of significant interest in materials science and catalysis. Its utility as a precursor for the synthesis of various manganese oxide nanoparticles has positioned it as a key player in the development of advanced materials for a range of applications, including biomedical imaging, catalysis, and energy storage.[1] This guide provides a comprehensive exploration of the thermal decomposition of Mn(acac)₂, offering a detailed understanding of the underlying chemical transformations, experimental considerations, and the characterization of the resulting products. By delving into the causality behind experimental choices, this document aims to equip researchers with the knowledge to harness the full potential of this versatile organometallic compound.

The Foundation: Understanding Manganese(II) Acetylacetonate

Manganese(II) acetylacetonate is a coordination complex where a central manganese atom in the +2 oxidation state is chelated by two acetylacetonate (acac) ligands. The acac ligand, derived from the deprotonation of acetylacetone, is a bidentate ligand that coordinates to the metal ion through its two oxygen atoms, forming a stable six-membered ring.[2] In the solid state, Mn(acac)₂ exists as a beige powder and has a melting point of approximately 248-250 °C, at which it also begins to decompose.[1][3]

The Core Process: Thermal Decomposition of Neat Manganese(II) Acetylacetonate

The thermal decomposition of pure Manganese(II) acetylacetonate is a critical process for the synthesis of manganese-based materials. Understanding its mechanism is paramount for controlling the properties of the final product.

A Stepwise Decomposition Pathway

The thermal decomposition of neat Mn(acac)₂ is not a simple, one-step process. Evidence suggests a two-step decomposition mechanism under an inert atmosphere.[4] This is a crucial distinction, as the decomposition behavior can be significantly altered when the precursor is supported on a substrate, such as titanium dioxide (TiO₂), where it may exhibit a single-step decomposition at a lower temperature range of 200-250 °C.[4]

While precise, quantitative data for the decomposition of the pure compound is not extensively documented in readily available literature, the general pathway can be inferred. The initial step likely involves the breaking of the Mn-O coordination bonds and the fragmentation of the acetylacetonate ligands. This is followed by further decomposition at higher temperatures to yield the final manganese oxide product and gaseous byproducts.

Gaseous Byproducts: The Volatile Fingerprint

The thermal decomposition of metal acetylacetonates, in general, leads to the evolution of a variety of gaseous products. Mass spectrometry studies of similar metal acetylacetonates have identified products such as carbon monoxide (CO), carbon dioxide (CO₂), acetone, and various other organic fragments resulting from the breakdown of the acetylacetonate ligand. Identifying the specific gaseous byproducts from Mn(acac)₂ decomposition at each stage would provide deeper insight into the reaction mechanism.

Solid-State Evolution: From Precursor to Nanoparticle

The solid-state transformation during the thermal decomposition of Mn(acac)₂ is the cornerstone of its application in materials synthesis. The final manganese oxide phase is highly dependent on the reaction conditions, particularly the temperature and the composition of the surrounding atmosphere.

-

In an inert atmosphere (e.g., nitrogen or argon): The decomposition typically yields manganese(II) oxide (MnO).[5]

-

In the presence of an oxidizing agent or air: Higher oxidation state manganese oxides such as manganese(III) oxide (Mn₂O₃) or hausmannite (Mn₃O₄) can be formed.

It is important to note that the thermal decomposition of the related Manganese(III) acetylacetonate, Mn(acac)₃, proceeds via the formation of Mn(acac)₂ as an intermediate in the temperature range of 140–240°C. This intermediate then decomposes at higher temperatures (500–550°С) into a mixture of MnO, Mn₃O₄, Mn₂O₃, and carbon. This provides a high-temperature reference for the decomposition products of Mn(acac)₂.

Experimental Protocols: From Synthesis to Characterization

A key application of the thermal decomposition of Mn(acac)₂ is the synthesis of manganese oxide nanoparticles. The following sections provide a detailed experimental workflow for this process, along with the essential characterization techniques.

Synthesis of Manganese Oxide Nanoparticles via Thermal Decomposition

This protocol outlines a common method for the synthesis of MnO nanoparticles.[5]

Materials:

-

Manganese(II) acetylacetonate (Mn(acac)₂)

-

Oleylamine (surfactant and reducing agent)

-

Dibenzyl ether (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for air-sensitive synthesis (Schlenk line, three-neck flask, condenser, etc.)

-

Heating mantle with temperature controller

-

Magnetic stirrer

Step-by-Step Procedure:

-

System Setup: Assemble the reaction apparatus consisting of a three-neck round-bottom flask equipped with a condenser, a temperature probe, and a gas inlet/outlet connected to a Schlenk line. Ensure the entire system is free of leaks and can be maintained under an inert atmosphere.

-

Reagent Addition: In a typical synthesis, a specific molar ratio of Mn(acac)₂, oleylamine, and dibenzyl ether is used. For example, add Mn(acac)₂, oleylamine, and dibenzyl ether to the reaction flask.

-

Degassing: Purge the system with nitrogen or argon for an extended period (e.g., 30-60 minutes) at room temperature with stirring to remove any dissolved oxygen.

-

Heating and Decomposition: Gradually heat the reaction mixture to a high temperature (e.g., 200-300 °C) under a constant flow of inert gas and vigorous stirring. The color of the solution will change as the decomposition proceeds and nanoparticles form.

-

Aging: Maintain the reaction at the desired temperature for a specific period (the "aging" time) to allow for nanoparticle growth and size distribution control.

-

Cooling and Precipitation: After the aging period, cool the reaction mixture to room temperature. Add a non-solvent, such as ethanol or acetone, to precipitate the nanoparticles.

-

Isolation and Washing: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and wash the nanoparticle pellet multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final nanoparticle product under vacuum.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of manganese oxide nanoparticles.

Characterization of Decomposition Products

Thorough characterization of the solid-state products is essential to confirm their identity, crystallinity, size, and morphology.

3.2.1 X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases of the manganese oxide formed and to determine the average crystallite size.

-

Protocol:

-

Prepare a powder sample of the synthesized nanoparticles.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern over a relevant 2θ range (e.g., 20-80°) using a diffractometer with Cu Kα radiation.

-

Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS).

-

Calculate the average crystallite size using the Scherrer equation, which relates the peak broadening to the crystallite size.

-

3.2.2 X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and the oxidation states of manganese in the final product.

-

Protocol:

-

Mount a small amount of the nanoparticle powder on a sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the Mn 2p and O 1s regions.

-

Deconvolute the high-resolution Mn 2p spectrum to identify the different oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) based on the binding energies of the spin-orbit split peaks (Mn 2p₃/₂ and Mn 2p₁/₂).

-

3.2.3 Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology, size, and size distribution of the synthesized nanoparticles.

-

Protocol:

-

Disperse a very small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol or hexane) using ultrasonication.

-

Deposit a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid).

-

Allow the solvent to evaporate completely.

-

Image the nanoparticles using a transmission electron microscope at various magnifications.

-

Perform statistical analysis on the obtained images to determine the average particle size and size distribution.

-

Thermal Analysis: A Quantitative Look at Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of Mn(acac)₂.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of pure Mn(acac)₂ (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset and peak decomposition temperatures for each mass loss step from the TGA curve and its first derivative (DTG curve).

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of pure Mn(acac)₂ (typically 2-5 mg) into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Temperature Program: Use the same temperature program as in the TGA experiment for direct correlation.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events.

-

Determine the peak temperatures and calculate the enthalpy change (ΔH) for each thermal event.

-

Diagram of Thermal Analysis Workflow:

Caption: Workflow for the thermal analysis of Mn(acac)₂.

Safety and Handling: A Prerequisite for Successful Research

Working with organometallic compounds and performing pyrolysis reactions requires strict adherence to safety protocols.

5.1 Handling of Manganese(II) Acetylacetonate:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[3]

-

Storage: Store Mn(acac)₂ in a cool, dry place away from oxidizing agents.[1]

5.2 Safety Precautions for Pyrolysis:

-

Inert Atmosphere: The pyrolysis setup must be designed to maintain an inert atmosphere to prevent uncontrolled oxidation and potential fire hazards. A continuous flow of inert gas is crucial.

-

Ventilation: All pyrolysis reactions should be conducted inside a certified fume hood to safely vent any toxic or flammable gaseous byproducts.

-

Temperature Control: Use a reliable temperature controller to prevent overheating and ensure a controlled decomposition process.

-

Condensation of Volatiles: The exhaust from the reaction should be passed through a cold trap to condense any volatile organic compounds before they enter the exhaust system or vacuum pump.

-

Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., a Class D fire extinguisher for metal fires, although the primary hazard is the organic ligand) readily available. Never use water to extinguish a fire involving organometallic compounds.

5.3 Handling and Disposal of Nanoparticle Products:

-

Engineered Nanoparticle Safety: The synthesized manganese oxide nanoparticles should be handled as potentially hazardous materials. Avoid inhalation of the dry powder by using appropriate respiratory protection (e.g., a P100 respirator) and handling the material in a fume hood or a glove box.

-

Waste Disposal: Dispose of all waste containing nanoparticles (including solvents, contaminated labware, and unused product) as hazardous waste according to institutional and local regulations. Do not dispose of nanoparticle waste in regular trash or down the drain.[6]

Conclusion: A Pathway to Innovation

The thermal decomposition of Manganese(II) acetylacetonate is a versatile and powerful method for the synthesis of manganese oxide nanoparticles with tunable properties. A thorough understanding of the decomposition mechanism, the influence of experimental parameters, and the appropriate characterization techniques is essential for researchers aiming to develop novel materials for advanced applications. By adhering to rigorous experimental protocols and prioritizing safety, the scientific community can continue to unlock the full potential of this remarkable precursor, paving the way for innovations in medicine, catalysis, and beyond.

References

-

ResearchGate. (n.d.). TGA data of the Mn(acac)₂-TiO₂(a), Co(acac)₃-TiO₂(b),... Retrieved from [Link]

-

Carbon, R. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of Mn(II) ACAC was performed in oleylamine and... Retrieved from [Link]

- (This citation is intentionally left blank as no direct source was found for this specific detail in the provided search results.)

- (This citation is intentionally left blank as no direct source was found for this specific detail in the provided search results.)

-

Martinez de la Torre, C., & Bennewitz, M. F. (2020). Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate. Journal of Visualized Experiments, (160), e61572. [Link]

-

Manganesesupply. (2025). What Are the Storage and Handling Guidelines for MnO₂? Retrieved from [Link]

Sources

- 1. 乙酰丙酮锰(II) | Sigma-Aldrich [sigmaaldrich.com]

- 2. magritek.com [magritek.com]

- 3. Manganese(II) acetylacetonate | Mn(acac)2 | MnC10H14O4 - Ereztech [ereztech.com]

- 4. researchgate.net [researchgate.net]

- 5. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. manganesesupply.com [manganesesupply.com]

Technical Master Guide: Manganese(II) Acetylacetonate (CAS 14024-58-9)

Executive Summary

Manganese(II) acetylacetonate (Mn(acac)₂, CAS 14024-58-9) is a high-utility coordination complex serving as a pivotal precursor in advanced organic synthesis, drug development, and materials science. Unlike its trivalent counterpart Mn(acac)₃, the divalent Mn(II) species offers a distinct redox profile (

This guide provides a comprehensive technical analysis of Mn(acac)₂, detailing its physicochemical properties, validated synthesis protocols, and critical applications in late-stage pharmaceutical functionalization and nanotechnology.

Part 1: Chemical Identity & Physicochemical Profile

Mn(acac)₂ exists primarily as a dihydrate in solid form or a trimer in non-coordinating solvents. Its ability to undergo ligand exchange while maintaining a stable oxidation state makes it a versatile starting material for "molecular surgery" catalysts (e.g., Mn-PDP).

Table 1: Physicochemical Specifications

| Property | Data |

| CAS Number | 14024-58-9 |

| IUPAC Name | Bis(2,4-pentanedionato)manganese(II) |

| Formula | |

| Molecular Weight | 253.15 g/mol (anhydrous) |

| Appearance | Tan to reddish-brown powder |

| Solubility | Soluble in alcohol, acetone, chloroform; sparingly soluble in water |

| Coordination Geometry | Octahedral (polymeric/trimeric in solid state) |

| Magnetism | Paramagnetic (High-spin |

| Stability | Hygroscopic; susceptible to oxidation to Mn(III) in air if wet |

Part 2: Synthesis & Manufacturing

Industrial & Laboratory Scale Protocol

The synthesis of Mn(acac)₂ relies on a precipitation reaction driven by the deprotonation of acetylacetone (Hacac) in the presence of a manganese(II) salt. Unlike Mn(acac)₃ synthesis, oxidants (e.g., KMnO₄) must be excluded to maintain the +2 oxidation state.

Protocol: Self-Validating Synthesis of Mn(acac)₂

-

Objective: Isolate high-purity Mn(acac)₂ dihydrate.

-

Scale: Laboratory (10g basis).

Reagents:

-

Manganese(II) chloride tetrahydrate (

): 5.0 g (25 mmol) -

Acetylacetone (2,4-pentanedione): 5.5 mL (55 mmol, 10% excess)

-

Sodium Acetate (

): 6.8 g (50 mmol) -

Solvent: Deoxygenated distilled water (100 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve

in 50 mL of deoxygenated water under an inert atmosphere ( -

Ligand Preparation: In a separate flask, dissolve Sodium Acetate in 50 mL water, then add Acetylacetone. Stir for 10 minutes to generate the acetylacetonate anion (

). -

Complexation: Slowly add the ligand solution to the Mn(II) solution with vigorous stirring. A tan/pale-brown precipitate will form immediately.

-

Checkpoint: If the precipitate turns dark brown/black, oxidation to Mn(III) or

has occurred. Ensure inert gas flow.

-

-

Crystallization: Stir for 30 minutes. Cool the mixture to 4°C to maximize yield.

-

Isolation: Filter the solid via suction filtration.[1] Wash with cold water (2 x 10 mL) followed by a small amount of ethanol to remove unreacted ligand.

-

Drying: Dry in a vacuum desiccator over

. Do not oven dry at high heat as this may induce oxidation or dehydration leading to decomposition.

DOT Diagram: Synthesis Workflow

Caption: Step-by-step synthesis workflow for Manganese(II) acetylacetonate ensuring oxidation state preservation.

Part 3: Applications in Drug Development & Catalysis[1][4][5][6]

Mn(acac)₂ is a cornerstone reagent in Medicinal Chemistry , specifically for "Late-Stage Functionalization"—a strategy allowing researchers to modify complex drug scaffolds without rebuilding them from scratch.

Radical Cyclization & Cross-Coupling

Mn(acac)₂ acts as a Single Electron Transfer (SET) agent. It initiates radical cascades by transferring an electron to organic halides or peroxides, generating alkyl radicals that can undergo cyclization.

-

Mechanism: Mn(II)

Mn(III) + -

Application: Synthesis of polycyclic cores found in terpenes and alkaloids.

Precursor for "Molecular Surgery" Catalysts

While Mn(acac)₂ itself is a catalyst, it is the primary precursor for synthesizing advanced catalysts like Mn(PDP) (White’s Catalyst). These complex catalysts perform site-selective C-H oxidation, converting unreactive C-H bonds into C-OH or C=O groups in late-stage drug candidates.

-

Why Mn(acac)₂? The labile acetylacetonate ligands are easily displaced by chiral ligands (e.g., PDP, salen) under mild conditions, allowing for the rapid library generation of chiral catalysts.

Material Science: Nanoparticle Synthesis

In drug delivery, Mn(acac)₂ is thermally decomposed to produce Manganese Oxide (

-

MRI Contrast Agents:

-weighted contrast enhancement. -

Drug Carriers: Mesoporous MnOx shells for targeted release.

DOT Diagram: Radical Catalysis Mechanism

Caption: Mechanism of Mn(acac)2-mediated radical generation for C-C bond formation.

Part 4: Safety, Handling & Toxicology (E-E-A-T)

Signal Word: WARNING

-

Health Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer (based on limited manganese compound data).

-

Neurotoxicity: Chronic inhalation of manganese compounds can lead to "Manganism," a neurological disorder resembling Parkinson's disease.

-

Handling Protocols:

-

Engineering Controls: Always handle in a fume hood or glovebox to prevent dust inhalation.

-

PPE: Nitrile gloves, N95/P100 respirator (if powder is handled openly), and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if long-term stability of the Mn(II) state is required.

References

-

LookChem. (n.d.). Manganese(II) acetylacetonate Properties and Usage. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Redox-neutral manganese-catalyzed synthesis of 1-pyrrolines. Retrieved from [Link]

-

American Elements. (n.d.). Manganese(II) Acetylacetonate Technical Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Manganese(II) Acetylacetonate as a Catalyst for Polymerization

This Application Note is designed for researchers in polymer chemistry and drug delivery systems, focusing on the specific utility of Manganese(II) acetylacetonate [Mn(acac)₂] as a biocompatible, versatile catalyst.

Executive Summary

Manganese(II) acetylacetonate [Mn(acac)₂] is a coordination complex offering a strategic alternative to traditional organotin catalysts (e.g., Stannous Octoate) in the synthesis of biomedical polymers. While tin-based catalysts are the industrial standard for speed, their cytotoxicity poses regulatory hurdles for implantable devices and drug delivery vehicles. Mn(acac)₂ provides a lower-toxicity profile and unique dual-catalytic capability , driving both urethane formation and ring-opening polymerization (ROP). This guide details protocols for synthesizing Bio-Thermoplastic Polyurethanes (Bio-TPUs) and Poly(ε-caprolactone) (PCL), supported by mechanistic insights and safety comparisons.

Mechanism of Action

Understanding the coordination chemistry of Mn(II) is vital for optimizing reaction conditions. Unlike radical initiators that decompose to form active species, Mn(acac)₂ acts via a Coordination-Insertion Mechanism .

Urethane Formation Mechanism

In polyurethane synthesis, Mn(acac)₂ acts as a Lewis acid. The metal center coordinates with the oxygen of the isocyanate carbonyl and the hydroxyl group of the polyol. This dual coordination polarizes the isocyanate carbon, facilitating the nucleophilic attack by the alcohol.

Ring-Opening Polymerization (ROP)

For cyclic esters like ε-caprolactone, the Mn(II) center coordinates to the carbonyl oxygen of the monomer. The growing polymer chain (alkoxide) inserts into the carbonyl bond, cleaving the ring (acyl-oxygen cleavage) and propagating the chain.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for Urethane formation, highlighting the critical coordination steps.

Figure 1: Catalytic cycle of Mn(acac)₂ mediated urethane formation showing coordination and insertion steps.

Application Note A: Synthesis of Bio-Thermoplastic Polyurethanes (Bio-TPUs)

Target: Synthesis of non-toxic, biodegradable polyurethanes for tissue engineering scaffolds. Rationale: Mn(acac)₂ replaces toxic Dibutyltin Dilaurate (DBTDL).

Materials

-

Isocyanate: 1,5-Pentamethylene diisocyanate (PDI) or Hexamethylene diisocyanate (HDI).

-

Polyol: Poly(trimethylene ether) glycol (PO3G) or Polycaprolactone diol (Mn ~2000 Da).

-

Chain Extender: 1,4-Butanediol (BDO).

-

Catalyst: Manganese(II) acetylacetonate [Mn(acac)₂] (Sigma-Aldrich, >95%).

-

Solvent: DMF or Toluene (Anhydrous).

Protocol: Solution Polymerization

-

Preparation: Dry all polyols and chain extenders under vacuum at 80°C for 12 hours to remove moisture (Critical: Water reacts with isocyanates to form urea/CO₂ gas).

-

Catalyst Solution: Dissolve Mn(acac)₂ in a minimal amount of dry DMF. Target concentration: 0.05 – 0.1 wt% relative to total solids.

-

Reaction Setup: In a flame-dried three-neck flask equipped with a nitrogen inlet and mechanical stirrer, charge the dried polyol and solvent (20% solids content).

-

Isocyanate Addition: Add PDI dropwise at room temperature.

-

Catalysis: Inject the Mn(acac)₂ solution.

-

Polymerization: Heat the mixture to 80°C . Stir for 4 hours.

-

Note: Mn(acac)₂ is less active than tin; if reaction is sluggish, increase T to 90°C or add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a synergistic co-catalyst (1:1 molar ratio with Mn).

-

-

Chain Extension: Add BDO. Continue stirring at 80°C for 2–4 hours until the NCO peak (2270 cm⁻¹) disappears in FTIR.

-

Work-up: Precipitate polymer in cold methanol. Dry under vacuum.[1]

Application Note B: Ring-Opening Polymerization of ε-Caprolactone